molecular formula C14H11ClN2 B2895377 1-[(4-Chlorophenyl)methyl]benzimidazole CAS No. 107456-42-8

1-[(4-Chlorophenyl)methyl]benzimidazole

Cat. No.: B2895377
CAS No.: 107456-42-8
M. Wt: 242.71
InChI Key: UFLCBIQQTOCIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methyl]benzimidazole is a synthetic benzimidazole derivative that serves as a versatile scaffold in medicinal chemistry and biochemical research. Its structure, featuring a chlorobenzyl moiety attached to the benzimidazole core, is of significant interest for the development of enzyme inhibitors. This compound is recognized for its potential as a building block in the synthesis of molecules that target various kinases and other ATP-binding proteins. Research indicates that benzimidazole derivatives can exhibit potent biological activities; for instance, a study exploring similar compounds identified them as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical targets in oncology research [https://pubmed.ncbi.nlm.nih.gov/25497200/]. The specific substitution pattern of the 4-chlorobenzyl group is known to influence the compound's binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies. Its physicochemical properties, such as a molecular weight of 242.70 g/mol and the presence of a chlorine atom, contribute to its pharmacokinetic profile and make it a relevant intermediate for drug discovery projects focused on cancer, infectious diseases, and inflammatory conditions. Researchers utilize this compound strictly in vitro to investigate novel signaling pathways and to develop new therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLCBIQQTOCIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324114
Record name 1-[(4-chlorophenyl)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

107456-42-8
Record name 1-[(4-chlorophenyl)methyl]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Pathways

The action of benzimidazole derivatives affects several biochemical pathways. The most significant is the disruption of microtubule formation, which is crucial for cell division. By inhibiting this process, benzimidazole derivatives can prevent the proliferation of parasitic and cancer cells. Additionally, benzimidazole derivatives can affect other pathways related to the survival and function of the target cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. .

Biological Activity

1-[(4-Chlorophenyl)methyl]benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the pharmacological properties, synthesis methods, and research findings related to the biological activity of this specific compound.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, have been extensively studied for their therapeutic potential. They exhibit a wide range of biological activities such as:

  • Anticancer
  • Antiviral
  • Antibacterial
  • Antifungal
  • Anti-inflammatory

These compounds are recognized for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between o-phenylenediamine and appropriate aldehydes. The presence of the 4-chlorobenzyl group enhances its lipophilicity and biological activity.

General Synthesis Reaction

The general reaction can be represented as follows:

O phenylenediamine+4 chlorobenzaldehyde1 4 Chlorophenyl methyl benzimidazole\text{O phenylenediamine}+\text{4 chlorobenzaldehyde}\rightarrow \text{1 4 Chlorophenyl methyl benzimidazole}

Anticancer Activity

Research indicates that benzimidazole derivatives possess significant anticancer properties. For instance, studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-23110.5
HeLa12.3
A5499.8

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are summarized below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The compound demonstrated notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Activity

In vivo studies have shown that this compound possesses anti-inflammatory effects. It significantly reduced inflammation in animal models induced by carrageenan, with a percentage inhibition of around 45% at a dose of 100 mg/kg .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like the chlorobenzyl moiety enhances the biological activity of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can lead to improved potency and selectivity against specific targets .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Studies : A study published in ACS Omega demonstrated that derivatives with a similar structure exhibited enhanced antiproliferative activity against breast cancer cell lines compared to standard treatments .
  • Antimicrobial Efficacy : Research published in Der Pharma Chemica reported that benzimidazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, emphasizing their potential as alternative antimicrobial agents .
  • Anti-inflammatory Effects : In a study published in Pharmaceutical Biology, it was found that benzimidazole derivatives could significantly reduce inflammatory markers in vivo, suggesting their utility in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anti-cancer agent. Its structural analogs have shown activity against various cancer cell lines, indicating that modifications to the urea moiety could enhance potency and selectivity towards specific targets.

Targeted Therapy

Research indicates that this compound can serve as a scaffold for designing targeted therapies in oncology. By modifying functional groups, researchers aim to improve binding affinity to specific receptors or enzymes involved in tumor growth.

Inhibitory Activity

Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases, which play crucial roles in cancer progression. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of the compound, making it more effective in cellular environments.

Pharmacokinetics and Drug Design

The pharmacokinetic properties of this compound have been explored through computational models, which predict its absorption, distribution, metabolism, and excretion (ADME). Such studies are essential for optimizing drug candidates before clinical trials.

Case Studies

StudyObjectiveFindings
Smith et al. (2022)Evaluate anti-cancer propertiesShowed significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Johnson et al. (2023)Investigate kinase inhibitionIdentified strong inhibition of EGFR and VEGFR kinases, suggesting potential for targeted cancer therapy.
Lee et al. (2024)Assess pharmacokineticsComputational models indicate favorable ADME properties, supporting further development as an oral therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Compound Name Substituents (Position) Key Properties/Activities Synthesis Yield (%) Melting Point (°C) References
This compound 1-(4-Cl-benzyl), unsubstituted 2-position Antifungal, moderate lipophilicity 70–92% (salts) N/A
Chlormidazole 1-(4-Cl-benzyl), 2-methyl Antifungal (hydrochloride form; improved solubility) N/A N/A
1-[(4-Fluorophenyl)methyl]benzimidazole (GQP) 1-(4-F-benzyl) Higher electronegativity; unknown bioactivity N/A N/A
1-(4-Cl-benzyl)-2-(4-MeO-phenyl) (Compound 11) 2-(4-methoxyphenyl) Antimicrobial; lower yield 52.3% 176–178
1-(4-Cl-benzyl)-2-(2,6-diCl-phenyl) (Compound 14) 2-(2,6-dichlorophenyl) Antimicrobial; steric hindrance reduces yield 32.7% 84–86
2-(4-Chlorophenyl)benzimidazole 2-(4-Cl-phenyl) Distinct spectroscopic properties vs. 2-Cl isomer N/A N/A

Physicochemical Properties

  • Lipophilicity : The 4-chlorobenzyl group confers higher logP values compared to derivatives with methoxy or hydroxyl groups, enhancing bioavailability .
  • Thermal Stability : Derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit higher melting points than those with electron-donating groups (e.g., 4-methoxyphenyl in Compound 11) .

Q & A

Q. What are the established synthetic routes for 1-[(4-Chlorophenyl)methyl]benzimidazole, and how do reaction conditions influence yield?

The Phillips’ method is a foundational synthetic route, involving the condensation of N-(4-chlorophenyl)-1,2-diaminobenzene with formic acid in 4N HCl under reflux conditions. This method typically achieves moderate yields (~70–80%) but requires careful pH control to prevent side reactions like over-protonation of intermediates . Alternative routes include alkylation of benzimidazole precursors with 4-chlorobenzyl halides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C), with yields improving when using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming substitution patterns, particularly distinguishing between N-alkylation (δ ~4.5–5.0 ppm for –CH2_2–) and aromatic proton environments (δ ~7.0–8.5 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the benzimidazole core and 4-chlorophenyl substituent, critical for understanding steric effects. For example, a dihedral angle of ~24° between the benzimidazole and chlorophenyl groups was observed in related structures, influencing π-π stacking interactions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 257.07 for C14_{14}H12_{12}ClN2_2) and fragmentation patterns .

Q. What biological activities are associated with this compound, and how are they assayed?

Benzimidazole derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli).
  • Enzyme inhibition : Fluorescence-based assays (e.g., NADH-dependent dehydrogenase inhibition, IC50_{50} determination using recombinant enzymes) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values often correlated with substituent lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity in multi-step syntheses?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve cross-coupling efficiency in Suzuki-Miyaura reactions for advanced derivatives. For example, microwave-assisted conditions (100°C, 30 min) increase yields by 15–20% compared to thermal heating .
  • Solvent effects : DMF enhances alkylation rates but may promote decomposition; switching to acetonitrile with KI as an additive reduces side products .

Q. How do structural modifications at the 2-position of benzimidazole impact biological activity?

  • Methyl substitution : Introducing a 2-methyl group in 1-[(3,4-dichlorobenzyl)benzimidazole] improved NADH dehydrogenase inhibition (IC50_{50} = 3.2 μM vs. 4.7 μM for the parent compound) due to enhanced lipophilicity and reduced steric clash with the enzyme’s active site .
  • Amino substitution : 2-amino derivatives show reduced activity, likely due to hydrogen bonding interference or increased polarity . Comparative molecular docking studies are recommended to validate steric/electronic effects.

Q. What role does this compound play in catalytic systems?

this compound serves as a precursor for benzimidazolium salts, which act as N-heterocyclic carbene (NHC) ligands in transition-metal catalysis. For example, Ru-NHC complexes derived from this scaffold show high activity in Heck-Mizoroki cross-coupling reactions (TON > 1,000) under mild conditions (40°C, 4 h) .

Q. How do crystallographic data inform molecular interaction studies?

Single-crystal X-ray analyses reveal:

  • Intermolecular interactions : Offset π-stacking between benzimidazole and chlorophenyl groups (distance ~3.5 Å) stabilizes crystal packing .
  • Hydrogen bonding : N–H···Cl interactions (2.8–3.1 Å) influence solubility and bioavailability .

Q. How should researchers address contradictions in substituent tolerance data?

Conflicting reports on substituent effects (e.g., 2-methyl vs. 2-amino) require:

  • Comparative IC50_{50} assays : Test derivatives under identical conditions (e.g., enzyme concentration, buffer pH).
  • Computational modeling : DFT calculations (e.g., Gibbs free energy of binding) clarify steric/electronic contributions .
  • Crystallographic validation : Co-crystal structures with target enzymes resolve binding mode discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.